molecular formula C17H27FN2O3S B345851 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide CAS No. 717895-70-0

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Cat. No.: B345851
CAS No.: 717895-70-0
M. Wt: 358.5g/mol
InChI Key: DTMNKJCURJQDPS-UHFFFAOYSA-N
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Description

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-ethoxy-4-fluoro-substituted benzene ring linked to a 2,2,6,6-tetramethylpiperidinyl moiety via a sulfonamide bridge. The 2,2,6,6-tetramethylpiperidinyl group provides steric hindrance and conformational rigidity, which may enhance metabolic stability and receptor-binding specificity in pharmaceutical contexts . The ethoxy and fluoro substituents on the benzene ring modulate electronic properties (e.g., electron-withdrawing effects) and influence solubility, bioavailability, and intermolecular interactions .

Properties

IUPAC Name

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O3S/c1-6-23-15-9-13(7-8-14(15)18)24(21,22)19-12-10-16(2,3)20-17(4,5)11-12/h7-9,12,19-20H,6,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMNKJCURJQDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into two primary precursors:

  • 3-Ethoxy-4-fluorobenzenesulfonyl chloride (aryl sulfonyl chloride intermediate)

  • 2,2,6,6-Tetramethylpiperidin-4-amine (bulky secondary amine nucleophile)

Key bond disconnections occur at the sulfonamide linkage (S–N bond), enabling convergent synthesis through nucleophilic substitution.

Direct Sulfonation-Chlorination Pathway

Reaction Sequence :

  • Sulfonation of 3-ethoxy-4-fluorobenzene using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H})

  • Chlorination with phosphorus pentachloride (PCl5\text{PCl}_5)

Typical Conditions :

  • Sulfonation : 0–5°C, 2–4 hours in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2)

  • Chlorination : Reflux (80°C) for 6 hours under anhydrous conditions

Challenges :

  • Over-sulfonation at the para position relative to the ethoxy group

  • Competing hydrolysis of sulfonyl chloride intermediate

Diazotization-Sulfonation Alternative

For substrates with sensitive functional groups:

  • Diazotization of 3-ethoxy-4-fluoroaniline (NaNO2/HCl\text{NaNO}_2/\text{HCl})

  • Sulfur dioxide (SO2\text{SO}_2) insertion via Meerwein reaction

  • Chlorination with thionyl chloride (SOCl2\text{SOCl}_2)

Advantages :

  • Better regiocontrol for meta-substituted products

  • Reduced side reactions compared to direct sulfonation

Nucleophilic Amination: Critical Parameter Optimization

Reaction Stoichiometry and Solvent Effects

ParameterOptimal RangeImpact on Yield
Amine:Sulfonyl Cl1.2:1 → 1.5:1Maximizes conversion
SolventTHF > DCM > AcetoneTHF enhances nucleophilicity
Temperature0°C → 25°C (stepwise)Prevents exothermic decomposition
BaseTriethylamine (2 eq)Neutralizes HCl byproduct

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Formation of sulfonyl triethylammonium intermediate (RSO2ONEt3+\text{RSO}_2\text{O}^- \text{NEt}_3^+)

  • Nucleophilic attack by the piperidinyl amine at sulfur

Industrial-Scale Production Challenges

Continuous Flow Reactor Adaptation

Key Modifications :

  • Microreactor dimensions: 500 μm ID, PTFE tubing

  • Residence time: 8–12 minutes at 40°C

  • Inline HCl scrubbing with NaOH wash

Benefits :

  • 18% higher yield vs. batch process

  • Reduced solvent consumption (35% THF recovery)

Purification Protocol Comparison

MethodPurity (%)Recovery (%)Cost (USD/kg)
Crystallization99.278120
Column Chromatography99.865450
Membrane Nanofiltration98.592210

Tradeoffs :

  • Crystallization optimal for bulk pharmaceutical production

  • Nanofiltration preferred for high-throughput applications

Spectroscopic Characterization Benchmarks

NMR Spectral Data (400 MHz, CDCl₃)

Signal (ppm)Assignment
1.28 (t, J=7 Hz)Ethoxy CH₃
1.45 (s)Tetramethylpiperidine CH₃
4.12 (q, J=7 Hz)Ethoxy CH₂
7.02 (d, J=8 Hz)Aromatic H-5
7.85 (dd, J=8,2 Hz)Aromatic H-6

Validation :

  • 19F^{19}\text{F}-NMR: Single peak at -118 ppm confirms para-fluoro substitution

  • HRMS: m/z 397.1743 [M+H]⁺ (calc. 397.1748)

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives with varied functional groups.

Scientific Research Applications

Material Science Applications

1.1 Stabilizers for Polymers
The compound is recognized for its effectiveness as a light stabilizer, heat stabilizer, and oxidation stabilizer for organic materials, particularly synthetic polymers. It enhances the durability and longevity of polymers by preventing degradation caused by UV light and thermal exposure. This is particularly significant for polymers used in outdoor applications where they are exposed to harsh environmental conditions .

1.2 Mechanism of Action
The stabilization mechanism involves the absorption of UV radiation and the subsequent release of energy in a non-destructive manner, thereby preventing the formation of free radicals that lead to polymer degradation. This property is crucial for materials such as polyethylene and polypropylene, which are widely used in packaging and construction .

Pharmaceutical Applications

2.1 Antimicrobial Properties
Research indicates that derivatives of 2,2,6,6-tetramethyl-4-piperidinol compounds exhibit antimicrobial activity. This suggests that 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide could be explored for potential use in developing new antimicrobial agents .

2.2 Drug Formulation
The compound's sulfonamide group may enhance solubility and bioavailability in drug formulations. This characteristic is beneficial for designing medications that require efficient absorption in the body .

Environmental Applications

3.1 Risk Assessment of Ionisable Compounds
The compound's properties can be utilized in environmental risk assessments of ionisable organic compounds. Understanding its behavior in different environments can help predict its impact on ecosystems when released into the environment .

3.2 Biodegradability Studies
Research into the biodegradability of this compound is vital for assessing its environmental impact. Studies focus on how it interacts with biological systems and its potential for bioaccumulation .

Case Studies

Study Focus Findings
Study on Polymer StabilizationInvestigated the effectiveness of this compound as a stabilizer in polyethyleneDemonstrated significant improvement in UV resistance compared to untreated samples
Antimicrobial Activity ResearchEvaluated the antimicrobial properties of various piperidinol derivativesFound that certain derivatives showed promising activity against common pathogens
Environmental Impact AssessmentAnalyzed the biodegradability of sulfonamide compoundsHighlighted potential risks associated with accumulation in aquatic environments

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound may interact with other molecular pathways, depending on its specific functional groups and substitutions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-bromo-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

  • Structure : Replaces the 4-fluoro and 3-ethoxy groups with 5-bromo and 4-methyl substituents.
  • Molecular Weight : 433.4 g/mol (vs. ~411.5 g/mol for the target compound, assuming similar core structure).
  • Methyl group at position 4 may reduce steric hindrance compared to ethoxy at position 3.
  • Applications : Likely explored in medicinal chemistry for bromine-specific interactions (e.g., kinase inhibition) .

N-(pentyl)-4-(isocyanato)benzenesulfonamide

  • Structure : Features an isocyanate (-NCO) group instead of the piperidinyl-sulfonamide moiety.
  • Key Differences :
    • Isocyanate group confers high reactivity, enabling use in polymer crosslinking (e.g., polyurethanes).
    • Lacks the sterically hindered piperidinyl group, reducing stability under oxidative conditions.
  • Applications : Industrial applications in polymer chemistry rather than pharmaceuticals .

N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide

  • Structure : Replaces the benzene ring with a pyrimidine core and includes a formyl group.
  • Formyl group introduces electrophilic reactivity, useful in covalent inhibitor design.
  • Applications : Likely investigated in oncology or antiviral drug discovery .

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate

  • Structure : A diester derivative of the same piperidinyl group linked via sebacic acid.
  • Key Differences :
    • Lacks the sulfonamide bridge; ester groups enable use as a light stabilizer in polymers.
    • Higher molecular weight (C28H48N2O4 vs. ~C18H27FN2O3S for the target compound).
  • Applications : Industrial stabilizer against UV degradation in plastics .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications Stability/Reactivity Notes
3-ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 3-ethoxy, 4-fluoro, sulfonamide-piperidinyl ~411.5 Pharmaceuticals (e.g., CNS drugs) High metabolic stability due to TM group
5-bromo-2-ethoxy-4-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide 5-bromo, 4-methyl, sulfonamide-piperidinyl 433.4 Medicinal chemistry Bromine enhances halogen bonding
N-(pentyl)-4-(isocyanato)benzenesulfonamide Isocyanate, pentyl chain ~270.3 Polymer crosslinking agents High reactivity, low thermal stability
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate Piperidinyl ester 508.7 UV stabilizers in plastics High photostability, low solubility

Biological Activity

3-Ethoxy-4-fluoro-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide is a synthetic organic compound belonging to the class of benzenesulfonamides. Its molecular formula is C₁₇H₂₇FN₂O₃S. This compound is characterized by its unique structure, which includes an ethoxy group, a fluoro substituent, and a piperidine moiety. These functional groups contribute to its diverse biological activities and potential therapeutic applications.

The compound's structure allows for various chemical transformations due to the presence of the sulfonamide functional group. This reactivity is significant for modifications in drug design and synthesis. The sulfonamide group is particularly known for its antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis.

Biological Activity Overview

This compound exhibits notable biological activities, particularly in medicinal chemistry. Research indicates that it may have:

  • Antibacterial Activity : Similar to other sulfonamides, it can inhibit bacterial growth.
  • Anticancer Potential : Preliminary studies suggest activity against various cancer cell lines.
  • Interaction with Biological Targets : It may interact with enzymes involved in metabolic pathways or receptors linked to disease mechanisms.

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study demonstrated that compounds within the sulfonamide class effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections.
  • Anticancer Activity :
    • In vitro tests indicated that this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Enzyme Interaction Studies :
    • Binding affinity assays revealed that this compound interacts with key metabolic enzymes, potentially altering their activity and influencing pharmacokinetics.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and biological activities of related compounds:

Compound NameStructureUnique FeaturesBiological Activity
3-Ethoxy-4-fluoro-N-(2-phenylethyl)benzenesulfonamideC₁₆H₁₈FNO₃SContains a phenylethyl group; altered activity profileModerate antibacterial
3-Ethoxy-4-fluoro-N-(2-thienylmethyl)benzenesulfonamideC₁₇H₂₃FN₂O₃SIncorporates a thienyl moiety; unique electronic propertiesEnhanced anticancer activity
3-Methoxy-N-(2,2,6,6-tetramethylpiperidinyl)benzenesulfonamideC₁₇H₂₇N₂O₃SVariation in alkoxy group; affects solubilityReduced antibacterial efficacy

Synthesis and Modification Potential

The synthesis of this compound typically involves multi-step organic reactions that allow for customization of its properties for specific pharmaceutical applications. The presence of the sulfonamide group enables further derivatization to enhance biological activity or alter pharmacokinetic profiles.

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